Enantiomeric Purity: (3S,6R)-Configured Tartrate vs. Racemic Free Base
The target compound is supplied as a defined (3S,6R)-stereoisomer tartrate salt (CAS 1227911-35-4) rather than the undefined racemic mixture or alternative stereoisomers. The (3R,6S)-enantiomeric counterpart exists as a separately cataloged compound with distinct CAS registry 2070009-48-0 and MDL MFCD22665874, confirming that these stereoisomers are commercially differentiated and not interchangeable . The racemic or stereochemically undefined methyl 6-methylpiperidine-3-carboxylate is available under separate CAS identifiers (e.g., 908245-03-4, 1009376-87-7), indicating that procurement of the defined (3S,6R)-configured material represents a deliberate stereochemical selection .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (3S,6R) absolute stereochemistry, CAS 1227911-35-4, MDL MFCD22665873 |
| Comparator Or Baseline | (3R,6S) enantiomer: CAS 2070009-48-0, MDL MFCD22665874; Racemic/undefined stereochemistry: CAS 908245-03-4 |
| Quantified Difference | Distinct CAS registry assignment; separate commercial catalog entries |
| Conditions | Commercial product specification and CAS registry differentiation |
Why This Matters
Procurement of stereochemically defined material eliminates the variable of enantiomeric composition, which is critical for reproducibility in chiral synthesis applications where stereochemical fidelity is required.
